Methyl 3-[4-[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]phenyl]sulfonylpropanoate
Overview
Description
Methyl 3-[4-[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]phenyl]sulfonylpropanoate is a complex organic compound characterized by its sulfonyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]phenyl]sulfonylpropanoate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of a phenyl ring using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The sulfonyl intermediate is then coupled with a phenyl ring substituted with a 3-methoxy-3-oxopropyl group. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]phenyl]sulfonylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further to form sulfone derivatives.
Reduction: The ester and ketone groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-[4-[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]phenyl]sulfonylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-[4-[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]phenyl]sulfonylpropanoate involves its interaction with specific molecular targets. The sulfonyl and ester groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
- Methyl 3-[4-(3-methoxy-3-oxopropyl)phenyl]propanoate
Uniqueness
Methyl 3-[4-[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]phenyl]sulfonylpropanoate is unique due to its dual sulfonyl groups and the presence of both ester and ketone functionalities
Properties
IUPAC Name |
methyl 3-[4-[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]phenyl]sulfonylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8S2/c1-27-19(21)11-13-29(23,24)17-7-3-15(4-8-17)16-5-9-18(10-6-16)30(25,26)14-12-20(22)28-2/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULOQZLNHIDVLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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